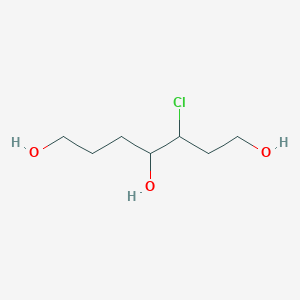
3-Chloroheptane-1,4,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroheptane-1,4,7-triol is an organic compound with the molecular formula C7H15ClO3 It is a chlorinated derivative of heptane triol, featuring three hydroxyl groups and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroheptane-1,4,7-triol typically involves the chlorination of heptane triol. One common method is the reaction of heptane-1,4,7-triol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C7H15(OH)3+SOCl2→C7H15Cl(OH)2+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloroheptane-1,4,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form heptane-1,4,7-triol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of heptane-1,4,7-trione or heptane-1,4,7-tricarboxylic acid.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of derivatives such as 3-azidoheptane-1,4,7-triol or 3-thioheptane-1,4,7-triol.
Wissenschaftliche Forschungsanwendungen
3-Chloroheptane-1,4,7-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloroheptane-1,4,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoheptane-1,4,7-triol: Similar structure but with a bromine atom instead of chlorine.
3-Iodoheptane-1,4,7-triol: Contains an iodine atom instead of chlorine.
Heptane-1,4,7-triol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloroheptane-1,4,7-triol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its ability to participate in substitution reactions and can influence its biological activity.
Eigenschaften
CAS-Nummer |
55424-57-2 |
|---|---|
Molekularformel |
C7H15ClO3 |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
3-chloroheptane-1,4,7-triol |
InChI |
InChI=1S/C7H15ClO3/c8-6(3-5-10)7(11)2-1-4-9/h6-7,9-11H,1-5H2 |
InChI-Schlüssel |
NFUYJEOCUIJFAF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(CCO)Cl)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



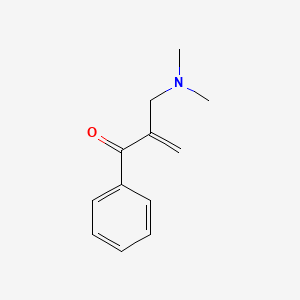
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
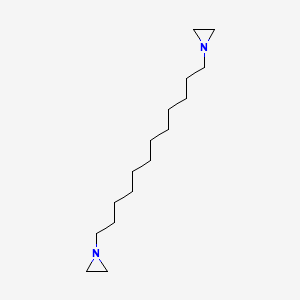
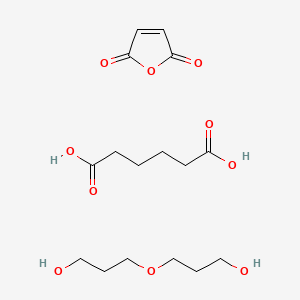
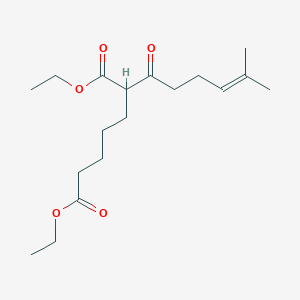

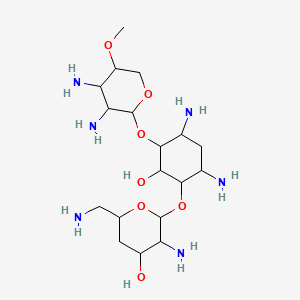
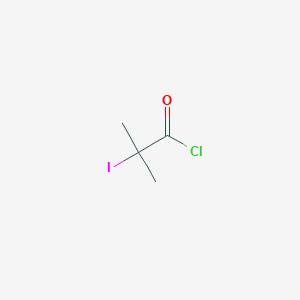
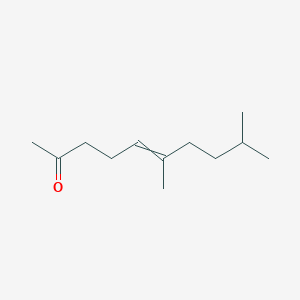
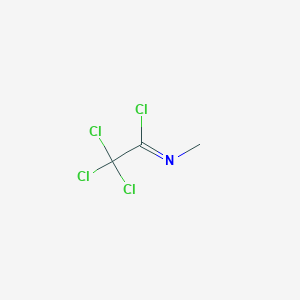

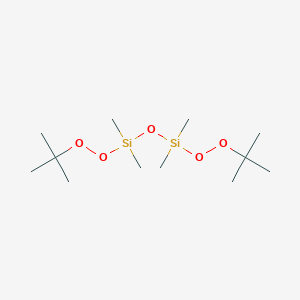
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
